Hydrogen Bond Donor Capacity: Carboxylic Acid vs. Nitrile, Amide, Ester, and Morpholine Analogs Enables Distinct Target Engagement Profiles
The target compound bears a free carboxylic acid (pKa ~4–5), providing one hydrogen bond donor (HBD=1) and a formal negative charge at physiological pH, whereas the closest analogs lack an ionizable proton donor: the nitrile (CHEBI:108392, HBD=0), the methyl ester (HBD=0), the acetamide (HBD depends on primary amide), and the morpholine (HBD=0) [1][2]. This difference is critical because pyrazolo[1,5-a]pyrimidine kinase inhibitors often exploit a hydrogen-bond donor at the 7-position for hinge-region or solvent-channel interactions [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (carboxylic acid OH) |
| Comparator Or Baseline | Acetonitrile analog (CHEBI:108392): 0; Methyl ester analog: 0; Morpholine analog: 0; Acetamide analog: 1–2 (primary amide NH₂) |
| Quantified Difference | Target compound provides a unique ionizable HBD among neutral 7-substituted congeners; the primary amide analog is the only other analog with HBD capacity but lacks the ionizable acidic proton. |
| Conditions | Computed physicochemical descriptors (PubChem 2025.09.15 release) and structural analysis. |
Why This Matters
The presence and ionization state of the carboxylic acid directly impact solubility, permeability, and protein-ligand electrostatic complementarity, making the target compound the preferred choice when a negatively charged or hydrogen-bond-donating 7-substituent is desired.
- [1] PubChem CID 3731114, Computed Properties: HBD=1, HBA=5, TPSA=92.8 Ų. View Source
- [2] ChEBI Entry CHEBI:108392, 2-[(2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile, Formula C16H14N4S. View Source
- [3] RSC Medicinal Chemistry (2025), Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. IC50 values: 0.16–0.25 μM vs. roscovitine (0.24 μM). View Source
